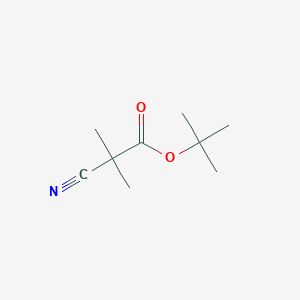

Tert-butyl 2-cyano-2,2-dimethylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-cyano-2,2-dimethylacetate is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is also known by its IUPAC name, tert-butyl 2-cyano-2-methylpropanoate . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyano-2,2-dimethylacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetate with a cyanide source under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .

Analyse Des Réactions Chimiques

Knoevenagel Condensation Reactions

Tert-butyl cyanoacetate serves as a key substrate in Knoevenagel condensations with aromatic aldehydes to form α-cyanoacrylates. For example:

-

Reaction with substituted benzaldehydes (e.g., 2-chloro-6-methylbenzaldehyde) in the presence of piperidine yields tert-butyl phenylcyanoacrylates.

-

Typical conditions : Equimolar aldehyde and tert-butyl cyanoacetate, catalytic piperidine, room temperature, no solvent.

-

Yield : Up to 63% for tert-butyl 2-chloro-6-methylphenylcyanoacrylate .

| Product | Aldehyde Used | Catalyst | Yield |

|---|---|---|---|

| tert-butyl 2-chloro-6-methylphenylcyanoacrylate | 2-chloro-6-methylbenzaldehyde | Piperidine | 63% |

| tert-butyl 3-fluoro-4-methylphenylcyanoacrylate | 3-fluoro-4-methylbenzaldehyde | Piperidine | 58% |

Nucleophilic Substitution Reactions

Tert-butyl cyanoacetate participates in nucleophilic aromatic substitutions with activated aryl halides:

-

Example : Reaction with 1-chloro-5-cyano-2-nitrobenzene in pyridine with potassium tert-butoxide at 80°C forms tert-butyl cyano-(4-cyano-2-nitrophenyl)acetate.

Cyclopropanation Catalysis

While not directly involving the dimethyl derivative, tert-butyl 2-cyano-2-diazoacetate has been employed in asymmetric cyclopropanation of 1,3-dienes using chiral ruthenium porphyrin catalysts:

-

Conditions : (S,R)-cmcpor-RuCO catalyst, mild temperatures.

-

Outcomes : High enantioselectivity (up to 95% ee) and yields (up to 97%) for vinylcyclopropanes .

-

Mechanism : Ruthenium carbene intermediates facilitate stereoselective C–C bond formation.

Hydrolysis and Functionalization

The tert-butyl ester group is cleaved under basic conditions:

Applications De Recherche Scientifique

Synthesis and Functionalization

Tert-butyl 2-cyano-2,2-dimethylacetate can undergo various reactions that make it valuable in organic synthesis:

- Formation of Isoquinolines : The compound has been utilized to synthesize 3-amino-4-alkyl isoquinolines through functionalization and decarboxylation processes. This transformation is significant for developing pharmaceutical intermediates .

- Vinylogous Urea Synthesis : It serves as a precursor in the synthesis of vinylogous ureas, which are important in the development of bioactive compounds .

- Synthesis of Substituted Isoquinolines : A modular approach has been reported where this compound is used in a four-component coupling reaction to yield substituted isoquinolines with overall yields up to 80% .

Biological Applications

The compound has shown potential in biological applications, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of tert-butyl cyanoacetate demonstrate fungicidal properties, making it a candidate for agricultural applications as a pesticide .

- Medicinal Chemistry : It has been explored for its potential in drug development due to its ability to form complex structures that can interact with biological targets.

Case Study 1: Synthesis of Isoquinolines

A study demonstrated the utility of this compound in synthesizing isoquinoline derivatives. The reaction involved combining the compound with various electrophiles under palladium catalysis, leading to high yields of the desired products.

| Reaction Components | Conditions | Yield |

|---|---|---|

| This compound + Electrophile | Pd-Catalyzed | Up to 80% |

Case Study 2: Antifungal Activity

In agricultural research, derivatives of tert-butyl cyanoacetate were tested for their antifungal properties against common plant pathogens. The results indicated significant efficacy at low concentrations compared to traditional fungicides.

| Compound Tested | Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|---|

| Tert-butyl cyanoacetate derivative | Fusarium spp. | 100 | 75% |

| Traditional fungicide | Fusarium spp. | 100 | 60% |

Mécanisme D'action

The mechanism of action of tert-butyl 2-cyano-2,2-dimethylacetate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to create new compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl cyanoacetate

- Methyl 2-cyano-2,2-dimethylacetate

- Ethyl 2-cyano-2,2-dimethylacetate

Uniqueness

Tert-butyl 2-cyano-2,2-dimethylacetate is unique due to its specific structural features, such as the presence of both a tert-butyl ester and a cyano group. These functional groups confer distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

Activité Biologique

Tert-butyl 2-cyano-2,2-dimethylacetate (CAS Number: 53834489) is an organic compound notable for its diverse biological activities. This compound, characterized by the molecular formula C9H15NO2, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group attached to a cyano group and a dimethylacetate moiety. This configuration contributes to its unique reactivity and biological interactions. The presence of the cyano group is particularly significant as it can facilitate various nucleophilic reactions, making it a versatile building block in synthetic chemistry.

This compound exhibits a range of biological activities that can be attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby altering their activity. This is particularly relevant in drug design where enzyme inhibition is a therapeutic target.

- Receptor Modulation : It has been shown to modulate receptor activity, potentially influencing pathways related to inflammation and cellular signaling.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can induce apoptosis in cancer cell lines through various pathways:

- Cell Viability Assays : In vitro studies using different cancer cell lines such as HepG2 (liver cancer) have demonstrated significant cytotoxic effects. For example, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 5.89μM for certain derivatives related to this compound .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve:

- MTT Assay : This colorimetric assay measures cell viability based on mitochondrial activity. Results indicate that while some derivatives exhibit potent biological activity, they may also present toxicity risks at higher concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chemical structure can significantly impact its efficacy and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of functional groups | Increased potency against specific targets |

| Alteration of steric hindrance | Changes in enzyme binding affinity |

| Variation in electron-withdrawing groups | Modulation of biological response |

Research has shown that small changes in the chemical structure can lead to substantial differences in biological outcomes, emphasizing the importance of careful design in drug development.

Case Study 1: Antitumor Activity

In a recent study focusing on isoindolinone derivatives related to this compound, researchers evaluated their effects on HepG2 cells. The study found that certain derivatives exhibited significant antitumor activity, suggesting that modifications to the base structure can enhance therapeutic potential .

Case Study 2: Enzyme Inhibition Profile

Another study investigated the enzyme inhibition properties of this compound. The compound was found to effectively inhibit key enzymes involved in metabolic pathways associated with cancer proliferation. This finding underscores its potential as a lead compound for further drug development .

Safety and Toxicity

While this compound shows promise in various therapeutic applications, safety assessments are critical. Toxicity evaluations indicate that while effective at low concentrations, higher doses may lead to adverse effects. Continuous monitoring and optimization are necessary during development phases.

Propriétés

IUPAC Name |

tert-butyl 2-cyano-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESJVZLQSJGIES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.